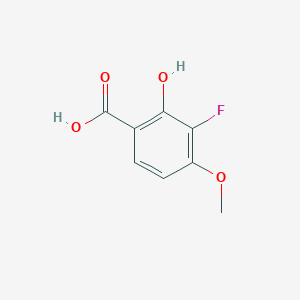
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine is a chemical compound that has garnered interest in the scientific community due to its unique structure and potential applications. It is an indazole derivative, which is a class of compounds known for their diverse biological activities. The compound’s structure consists of an indazole ring substituted with a methyl group at the 6-position and an ethylamine chain at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine typically involves the formation of the indazole ring followed by the introduction of the ethylamine chain. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the indazole core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide. The ethylamine chain is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine, known for its broad range of biological activities.
1H-indazole-3-carboxylic acid: Another indazole derivative with different substituents, used in various chemical and biological studies.
6-methyl-1H-indazole: A simpler derivative with a methyl group at the 6-position, lacking the ethylamine chain.
Uniqueness
This compound is unique due to the presence of both the methyl group and the ethylamine chain, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, potentially leading to unique pharmacological effects.
Properties
CAS No. |
1784852-71-6 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



